molecular formula C10H8BrNO B008601 1-(5-bromo-1H-indol-3-yl)ethanone CAS No. 19620-90-7

1-(5-bromo-1H-indol-3-yl)ethanone

Cat. No.: B008601
CAS No.: 19620-90-7
M. Wt: 238.08 g/mol
InChI Key: RMCQCVYGHWTDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1H-indol-3-yl)ethanone (CAS 19620-90-7), also known as 3-Acetyl-5-bromoindole, is a high-purity brominated indole derivative of significant interest in advanced organic synthesis and pharmaceutical research . This compound features a molecular formula of C 10 H 8 BrNO and a molecular weight of 238.08 g/mol . It is typically supplied as a solid powder and should be stored at room temperature . As a key chemical building block, its structure incorporates both a reactive acetyl group at the 3-position and a bromo substituent on the indole ring . This makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly through further functionalization of the indole scaffold . The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse compound libraries for biological screening. Indole derivatives are extensively studied for their broad spectrum of biological activities . Researchers utilize this compound as a critical intermediate in exploring new chemical entities with potential pharmacological properties. The indole nucleus is a privileged structure in medicinal chemistry, found in compounds with reported antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Specifically, related 5-bromoindole derivatives have been investigated as intermediates in the development of potent kinase inhibitors and other therapeutic agents . Handling should be performed with care. The compound has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQCVYGHWTDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478293
Record name 1-(5-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19620-90-7
Record name 1-(5-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Stability of 1-(5-bromo-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(5-bromo-1H-indol-3-yl)ethanone in Medicinal Chemistry

1-(5-bromo-1H-indol-3-yl)ethanone is a heterocyclic compound featuring a bromo-substituted indole core with an acetyl group at the 3-position.[1] Its chemical structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are explored for their potential in treating diseases like cancer by inhibiting dysregulated cell signaling pathways.[2] Given its role as a key starting material, a thorough understanding of its physical and chemical stability is paramount to ensure the quality, consistency, and efficacy of the final active pharmaceutical ingredients (APIs) derived from it.

This guide provides a comprehensive overview of the stability profile of 1-(5-bromo-1H-indol-3-yl)ethanone, delving into its physicochemical properties, potential degradation pathways, and the analytical methodologies required for its stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(5-bromo-1H-indol-3-yl)ethanone is essential for designing appropriate stability studies and handling procedures. The following table summarizes key properties, with some values being computationally predicted.[2][3]

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 19620-90-7[1]
Appearance White to off-white solid[2]
Boiling Point 403.8 ± 25.0 °C at 760 mmHg (Predicted)[2][3]
Density 1.7 ± 0.1 g/cm³ (Predicted)[2]
pKa 10.62 ± 0.40 (Predicted)[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Core Principles of Stability Testing

The stability of a chemical compound refers to its ability to resist changes in its physical and chemical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[4] In the context of drug development, stability studies are crucial for determining the shelf-life of a drug substance and ensuring its safety and efficacy.[5]

Forced degradation studies, also known as stress testing, are an integral part of the drug development process.[5] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7] The insights gained from forced degradation studies are instrumental in developing stability-indicating analytical methods.[6]

Potential Degradation Pathways

The chemical structure of 1-(5-bromo-1H-indol-3-yl)ethanone, with its indole ring, acetyl group, and bromine substituent, presents several potential pathways for degradation. The most common degradation mechanisms for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[8][9]

Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by the addition of water. While the amide-like character of the indole nitrogen generally imparts more stability against hydrolysis compared to esters, extreme pH conditions could potentially lead to degradation.[9]

  • Acidic and Basic Conditions : Under strong acidic or basic conditions, particularly at elevated temperatures, the acetyl group could be susceptible to hydrolysis, although this is less likely than other degradation pathways.

Oxidative Degradation

The electron-rich indole ring is known to be susceptible to oxidation. Autoxidation, a reaction with atmospheric oxygen, is a common form of oxidative decomposition in pharmaceuticals.[8]

  • Mechanism : Oxidation of the indole nucleus can lead to the formation of various degradation products, including isatin and anthranilate derivatives, through cleavage of the heterocyclic or carbocyclic ring.[10] The presence of the electron-withdrawing acetyl group at the 3-position may influence the rate and regioselectivity of oxidation.

Oxidative Degradation Pathway 1-(5-bromo-1H-indol-3-yl)ethanone 1-(5-bromo-1H-indol-3-yl)ethanone Oxidized Intermediates Oxidized Intermediates 1-(5-bromo-1H-indol-3-yl)ethanone->Oxidized Intermediates [O] Ring-Opened Products\n(e.g., bromo-isatin derivatives) Ring-Opened Products (e.g., bromo-isatin derivatives) Oxidized Intermediates->Ring-Opened Products\n(e.g., bromo-isatin derivatives) Further Oxidation

Caption: Potential oxidative degradation of the indole ring.

Photodegradation

Many organic molecules undergo photochemical reactions when exposed to light, leading to the formation of photolytic degradation products.[8] Indole derivatives are often sensitive to light.

  • Mechanism : UV or visible light can excite the molecule to a higher energy state, initiating reactions such as oxidation, dimerization, or rearrangement.[8] The bromine substituent may also influence the photostability of the compound.

Thermal Degradation

Exposure to high temperatures can provide the necessary energy to overcome activation barriers for degradation reactions.

  • Mechanism : In an inert atmosphere, thermal degradation may involve the cleavage of the weakest bonds in the molecule.[11] In the presence of oxygen, thermo-oxidative degradation can occur, which is often a radical-chain mechanism.[11] For ketone-containing compounds, thermal degradation can lead to the rupture of ketone and ether bonds at higher temperatures.[11]

Analytical Methodologies for Stability Assessment

A crucial component of stability testing is the use of validated analytical methods that can accurately quantify the parent compound and separate it from any degradation products.[6] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[12]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance over time.[4] The development of such a method is a systematic process.

Stability-Indicating HPLC Method Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate Set Detection Wavelength Set Detection Wavelength Optimize Gradient & Flow Rate->Set Detection Wavelength Perform Stress Studies Perform Stress Studies Set Detection Wavelength->Perform Stress Studies Analyze Stressed Samples Analyze Stressed Samples Perform Stress Studies->Analyze Stressed Samples Assess Specificity Assess Specificity Analyze Stressed Samples->Assess Specificity Determine Linearity, Accuracy, Precision Determine Linearity, Accuracy, Precision Assess Specificity->Determine Linearity, Accuracy, Precision Establish Robustness Establish Robustness Determine Linearity, Accuracy, Precision->Establish Robustness Forced Degradation Conditions 1-(5-bromo-1H-indol-3-yl)ethanone 1-(5-bromo-1H-indol-3-yl)ethanone Acid Hydrolysis Acid Hydrolysis 1-(5-bromo-1H-indol-3-yl)ethanone->Acid Hydrolysis Base Hydrolysis Base Hydrolysis 1-(5-bromo-1H-indol-3-yl)ethanone->Base Hydrolysis Oxidative Stress Oxidative Stress 1-(5-bromo-1H-indol-3-yl)ethanone->Oxidative Stress Thermal Stress Thermal Stress 1-(5-bromo-1H-indol-3-yl)ethanone->Thermal Stress Photolytic Stress Photolytic Stress 1-(5-bromo-1H-indol-3-yl)ethanone->Photolytic Stress Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Oxidative Stress->Degradation Products Thermal Stress->Degradation Products Photolytic Stress->Degradation Products

Sources

Methodological & Application

Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone from 5-bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

The synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-bromoindole) is a critical transformation in medicinal chemistry, serving as a gateway to diverse kinase inhibitors and CNS-active agents. While Friedel-Crafts acylation is often the default choice for aromatic ketones, indole chemistry presents unique challenges—specifically the competition between N1-acylation and C3-acylation.

This guide details the Vilsmeier-Haack Acylation , the "Gold Standard" protocol for this transformation. Unlike anhydride-based methods that often yield mixtures of N-acetyl and C-acetyl products, this protocol utilizes


-dimethylacetamide (DMA) and phosphoryl chloride (

) to achieve high regioselectivity for the C3 position. The resulting protocol is robust, scalable, and avoids the use of harsh metal Lewis acids like

or

.
Strategic Analysis: Why Vilsmeier-Haack?

The indole ring is electron-rich, with the C3 position being the most nucleophilic. However, the N1 proton is acidic (


), making N-acylation a competing pathway under basic or neutral conditions.
FeatureVilsmeier-Haack (DMA/POCl

)
Friedel-Crafts (Ac

O/Lewis Acid)
Regioselectivity Exclusive C3 (N-attack is reversible or disfavored)Mixed (C3, N1, and 1,3-diacetyl)
Reagents Cheap, readily available (

, DMA)
Requires stoichiometric metal halides (

,

)
Workup Aqueous hydrolysis (Base)Acid quench, often messy aluminum emulsions
Scalability High (Homogeneous reaction)Moderate (Heterogeneous slurries)
Reaction Mechanism

The reaction proceeds via the in situ formation of a chloroiminium electrophile (Vilsmeier reagent) from DMA and


. This highly reactive species attacks the indole C3 position. The resulting iminium salt is stable until hydrolysis, which liberates the ketone.

VilsmeierMechanism Reagents DMA + POCl3 ActiveAgent Chloroiminium Ion (Active Electrophile) Reagents->ActiveAgent 0-5°C Intermediate C3-Iminium Salt (Stable Intermediate) ActiveAgent->Intermediate + Substrate Heat (80-90°C) Substrate 5-Bromoindole Substrate->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Quench Product 3-Acetyl-5-bromoindole Hydrolysis->Product pH > 10

Figure 1: Mechanistic pathway of the Vilsmeier-Haack acetylation using DMA as the acyl source.

Detailed Experimental Protocol
3.1 Reagents & Equipment
  • 5-Bromoindole (CAS 10075-50-0): 10.0 g (51.0 mmol)

  • 
    -Dimethylacetamide (DMA):  30 mL (Solvent & Reagent)
    
  • Phosphoryl Chloride (

    
    ):  5.2 mL (56.1 mmol, 1.1 equiv)
    
  • Sodium Hydroxide (NaOH): 4M Aqueous Solution

  • Equipment: 3-neck round bottom flask (250 mL), addition funnel, reflux condenser, inert gas (Argon/Nitrogen) line, thermometer.

3.2 Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent

  • Charge the reaction flask with DMA (20 mL) .

  • Cool the system to 0–5°C using an ice/water bath.

  • Add

    
     (5.2 mL)  dropwise via the addition funnel over 15–20 minutes.
    
    • Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C to prevent decomposition.

    • Observation: The solution may turn slightly yellow/orange as the chloroiminium salt forms.

Step 2: Addition of Substrate

  • Dissolve 5-bromoindole (10.0 g) in the remaining DMA (10 mL) .

  • Add this solution dropwise to the cold Vilsmeier reagent complex.

  • Allow the mixture to stir at 0–5°C for 30 minutes.

Step 3: Reaction

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80–90°C for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The starting material (

      
      ) should disappear, replaced by a more polar spot (iminium salt stays at baseline or smears).
      

Step 4: Quench and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Critical Step: The intermediate iminium salt must be hydrolyzed. Slowly add 4M NaOH (or sat.

    
     for milder conditions) until the pH reaches 10–12.
    
  • Stir the aqueous suspension at room temperature for 1 hour, or heat gently to 50°C for 30 minutes to ensure complete hydrolysis of the iminium species to the ketone.

Step 5: Isolation and Purification

  • The product usually precipitates as a solid. Filter the crude solid using a Buchner funnel.

  • Wash the cake copiously with water to remove DMA and inorganic salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol (EtOH) or an EtOH/Water mixture.

    • Dissolve in boiling ethanol, filter hot if necessary, and cool slowly to 4°C.

  • Dry the crystals under vacuum at 50°C overnight.

Characterization & Quality Control
PropertySpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation or residual impurities.
Yield 75% – 85%Typical isolated yield.
Melting Point 219–221 °C Significantly higher than unsubstituted 3-acetylindole (~190°C) [1, 2].
1H NMR (DMSO-d6)

2.45 (s, 3H, Ac-CH3)

8.35 (s, 1H, C2-H)

8.25 (d, 1H, C4-H)

12.0 (br s, 1H, NH)
Diagnostic singlet at ~2.45 ppm confirms acetyl group. Absence of N-H indicates N-acylation (failure).
MS (ESI) [M+H]+ = 238.0 / 240.0Characteristic 1:1 bromine isotope pattern.
Process Safety & Troubleshooting

Hazard Management:

  • 
    :  Highly corrosive and reacts violently with water to release HCl gas. All glassware must be dry. The quench step releases significant heat and HCl fumes; perform in a fume hood.
    
  • Exotherms: The formation of the Vilsmeier reagent is exothermic.[1] Control the addition rate.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Ensure pH is >10 during workup and stir longer (or heat to 50°C) after basification.
N-Acylation Observed Reaction temperature too low or incorrect reagent stoichiometry.Ensure temperature reaches 80-90°C. The thermodynamic C3 product is favored at higher temps.
Sticky/Oily Product Residual DMA.Wash the filter cake thoroughly with water. Recrystallize from Ethanol.[2][3]
References
  • ChemicalBook. (2025).[4] 3-Acetyl-5-bromoindole Properties and CAS 19620-90-7. Link

  • PubChem. (2025).[5] Compound Summary: 1-(5-Bromo-1H-indol-3-yl)ethanone.[5][6] National Library of Medicine. Link

  • Organic Syntheses. (1959). Indole-3-carboxaldehyde (Vilsmeier-Haack General Protocol). Org. Synth. 39, 30. Link (Adapted for Acetylation by substituting DMF with DMA).

  • Ottoni, O., et al. (2006). Acylation of Indoles with Acid Chlorides and Anhydrides. Organic Letters. (Discussion of regioselectivity challenges).
  • BenchChem. (2025).[2] Technical Data for 3-Acetyl-5-bromoindole. Link

Sources

Application Note & Protocol: High-Purity Isolation of 1-(5-bromo-1H-indol-3-yl)ethanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(5-bromo-1H-indol-3-yl)ethanone is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. The purity of this building block is paramount, as impurities can lead to significant downstream complications, including altered reaction kinetics, difficult purification of subsequent steps, and reduced final product yields. This application note provides a comprehensive, field-tested guide for the purification of crude 1-(5-bromo-1H-indol-3-yl)ethanone using the recrystallization technique. We delve into the foundational principles of solvent selection, provide a detailed step-by-step protocol for both solvent screening and the main recrystallization workflow, and offer an in-depth troubleshooting guide to address common challenges such as oiling out and low recovery. This document is intended for researchers, chemists, and process development professionals aiming to establish a robust and reproducible purification methodology.

Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization process leverages a solvent system in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the cooled solvent, or "mother liquor") or sparingly soluble even at high temperatures (allowing for their removal via hot filtration).

The overall process is governed by two key kinetic and thermodynamic stages:

  • Nucleation: The initial formation of small, ordered crystalline aggregates (nuclei) from a supersaturated solution.[3] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals, such as a seed crystal (secondary nucleation).

  • Crystal Growth: The subsequent, methodical addition of solute molecules from the solution onto the existing crystal lattice.[3]

A successful recrystallization hinges on promoting crystal growth while minimizing rapid precipitation. Slow, controlled cooling is therefore critical; it allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities.

Physicochemical Properties of 1-(5-bromo-1H-indol-3-yl)ethanone

A thorough understanding of the target compound's properties is essential for developing a purification strategy.

PropertyValueSource
IUPAC Name 1-(5-bromo-1H-indol-3-yl)ethanonePubChem[4]
Synonyms 3-Acetyl-5-bromoindole, 5-Bromo-3-acetylindoleChemicalBook[5]
CAS Number 19620-90-7Sigma-Aldrich[6]
Molecular Formula C₁₀H₈BrNOPubChem[4]
Molecular Weight 238.08 g/mol PubChem[4]
Appearance Typically a light tan to off-white solidGeneral Observation
Melting Point To be determined experimentally (a key purity indicator)-

Part I: Protocol for Recrystallization Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[2] The ideal solvent will exhibit a steep solubility curve for the target compound with respect to temperature. This protocol outlines a systematic approach to identifying a suitable single-solvent or mixed-solvent system.

Rationale and Logic

The following workflow is designed to efficiently screen potential solvents. The logic is to first identify solvents that either fully dissolve the compound when hot or leave it insoluble when cold, and then refine the choice to find a system with the optimal differential solubility.

Solvent Selection Workflow Diagram

Solvent_Selection Start Start: Place ~20-30 mg of crude compound in a test tube AddSolvent Add candidate solvent dropwise (0.5 mL) at room temperature Start->AddSolvent CheckCold Observe Solubility at RT AddSolvent->CheckCold SolubleCold Result: Soluble at RT. Solvent is unsuitable. Discard and select new solvent. CheckCold->SolubleCold Soluble InsolubleCold Result: Insoluble or sparingly soluble at RT. Proceed to heating. CheckCold->InsolubleCold Insoluble Heat Heat the mixture gently (e.g., in a water bath) InsolubleCold->Heat CheckHot Observe Solubility when Hot Heat->CheckHot InsolubleHot Result: Insoluble when hot. Consider as 'anti-solvent' for a mixed-solvent system. CheckHot->InsolubleHot Insoluble SolubleHot Result: Soluble when hot. Proceed to cooling. CheckHot->SolubleHot Soluble Cool Cool slowly to room temperature, then in an ice bath SolubleHot->Cool CheckCrystals Observe for Crystal Formation Cool->CheckCrystals CrystalsForm Result: Abundant crystals form. This is an excellent candidate for a single-solvent system. CheckCrystals->CrystalsForm Yes NoCrystals Result: No/few crystals form. Consider for use as the 'soluble solvent' in a mixed-solvent system. CheckCrystals->NoCrystals No

Caption: Decision workflow for selecting a recrystallization solvent.

Experimental Procedure

Materials:

  • Crude 1-(5-bromo-1H-indol-3-yl)ethanone

  • Test tubes and rack

  • Hot plate / water bath

  • Pasteur pipettes

  • Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexanes, Water)

Steps:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until about 0.5 mL has been added.

  • Observation 1 (Cold Solubility): If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization. Note this and move to the next solvent.

  • If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Gently heat the test tube in a water bath towards the boiling point of the solvent. Add more solvent dropwise if necessary until the solid just dissolves.

  • Observation 2 (Hot Solubility): If the solid does not dissolve in a reasonable amount of hot solvent (e.g., >3 mL), the solvent is unsuitable for single-solvent recrystallization but may be useful as an "anti-solvent" in a mixed-solvent pair.

  • If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Recommended Solvents for Initial Screening

Based on the structure of 1-(5-bromo-1H-indol-3-yl)ethanone (a moderately polar molecule with hydrogen bonding capability), the following solvents and systems are recommended for initial screening.[7]

  • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate.

  • Mixed-Solvent Systems: Ethanol/Water, Acetone/Hexanes. For a mixed system, the crude compound is dissolved in a minimum amount of the "soluble" solvent (e.g., ethanol) at an elevated temperature, followed by the dropwise addition of the "anti-solvent" (e.g., water) until the solution becomes faintly turbid. Re-heating to clarify followed by slow cooling should induce crystallization.

Part II: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., ethanol or an ethanol/water mixture) has been identified from the screening process.

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolution: Place crude solid in Erlenmeyer flask. Add minimum amount of hot solvent to just dissolve the solid. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel. A->B Impurities Present C 3. Cooling & Crystallization: Cover flask and allow to cool slowly and undisturbed to room temp. Then, chill in an ice bath. A->C No Visible Impurities B->C D 4. Crystal Isolation: Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing: Rinse crystals with a small amount of ice-cold recrystallization solvent. D->E F 6. Drying: Dry the purified crystals under vacuum to remove residual solvent. E->F

Caption: Step-by-step workflow for the recrystallization process.

Experimental Procedure

Materials:

  • Crude 1-(5-bromo-1H-indol-3-yl)ethanone

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Vacuum source

Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to boiling. Add the hot solvent to the solid in small portions, swirling the flask after each addition, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some of the product in solution even after cooling.

  • Decolorization (If Necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form selectively. Rapid cooling can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be ice-cold to wash away any adhering mother liquor (which contains soluble impurities) without re-dissolving a significant amount of the purified product crystals.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature. The final purity should be assessed by melting point determination and, if necessary, spectroscopic analysis (e.g., ¹H NMR).

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid instead of a solid)1. The melting point of the compound (or impure mixture) is below the boiling point of the solvent.2. The solution is too concentrated, causing precipitation at a temperature above the melting point.3. High concentration of impurities significantly depressing the melting point.1. Re-heat the solution to re-dissolve the oil.2. Add a small amount of additional hot solvent to decrease the saturation point.3. Allow the solution to cool much more slowly (e.g., by placing the hot flask in a beaker of hot water and allowing the entire assembly to cool).4. If the problem persists, re-evaluate the solvent system. Choose a solvent with a lower boiling point or use a mixed-solvent pair.
No Crystal Formation 1. Too much solvent was used, and the solution is not supersaturated upon cooling.2. The solution is supersaturated but requires an initiation event for nucleation.1. Reduce the solvent volume by gently boiling it off under a fume hood, then attempt to cool again.2. Induce nucleation by scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.3. Add a "seed crystal" from a previous successful crystallization, if available.
Very Low Recovery 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during a hot filtration step.4. Washing the final crystals with solvent that was not ice-cold.1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the solution is thoroughly chilled in an ice bath before filtration.3. If a mixed-solvent system is viable, it may provide lower cold-solvent solubility.4. Ensure all equipment for hot filtration is adequately pre-heated.

Conclusion

The purification of 1-(5-bromo-1H-indol-3-yl)ethanone by recrystallization is a highly effective method when approached systematically. Success is primarily dictated by the rational selection of a solvent system that provides high solubility at elevated temperatures and low solubility upon cooling. By following the detailed protocols for solvent screening and recrystallization, and by applying the troubleshooting logic provided, researchers can consistently obtain high-purity material essential for drug discovery and development applications. The final assessment of purity via melting point analysis is a critical, self-validating step in this protocol.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Synthesis of 5-Bromoindole. (n.d.). Rhodium.ws. [Link]

  • 1-(5-Bromo-1H-indol-3-yl)ethanone. (n.d.). PubChem. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • De Yoreo, J. J. (n.d.). Principles of Crystal Nucleation and Growth. Mineralogical Society of America. [Link]

Sources

Application Note: Strategic N-Protection of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Bromoindole is a pivotal scaffold in medicinal chemistry, serving as a precursor for tryptamine derivatives and a substrate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the acidic N-H proton (


) often interferes with base-mediated reactions and organometallic steps.

This guide details the installation of two complementary protecting groups (PGs): Tosyl (Ts) and tert-Butyloxycarbonyl (Boc) . The choice between them dictates the downstream orthogonality of your synthetic route.

Decision Matrix: Selecting the Right PG
FeatureTosyl (Ts) Boc (tert-butyl carbamate)
Stability Profile High. Stable to acid, flash chromatography, and high thermal stress.Moderate. Acid-labile. Stable to basic hydrolysis.
Deprotection Strong base (NaOH/MeOH, reflux) or reductive (Mg/MeOH).Acidic (TFA/DCM or HCl/Dioxane).
Lithiation Suitability Excellent.[1] Strongly directs ortho-lithiation at C-2.Good. Directs ortho-lithiation but can suffer "parricide" attack.
Atom Economy Lower (Ts group is heavy).Higher.
Crystallinity Increases crystallinity (good for purification).Often yields oils or low-melting solids.

Protocol A: N-Tosylation (The Robust Route)

Objective: Synthesis of 1-(benzenesulfonyl)-5-bromo-1H-indole. Mechanism: Irreversible deprotonation by sodium hydride followed by nucleophilic attack on sulfonyl chloride.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[2]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

  • Quench: Water / Sat.

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Dissolve 5-bromoindole in anhydrous DMF. Cool the solution to 0°C (ice bath).

    • Expert Note: DMF is critical here.[3] The indolyl anion is poorly soluble in THF/Ether, which can stall the reaction.

  • Deprotonation: Add NaH (60% dispersion) portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (

      
       gas). The solution will turn from pale yellow to a greenish/brown "indolyl anion" color.
      
    • Critical Control: Wait 30 minutes at 0°C after addition to ensure complete deprotonation. Incomplete deprotonation leads to mixed starting material which is difficult to separate.

  • Electrophile Addition: Add TsCl (solid or solution in minimal DMF) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). Product

      
       will be significantly lower than starting material due to the sulfonyl group, but the disappearance of the N-H spot is the key indicator.
      
  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into a beaker containing 10x volume of rapidly stirring ice-water .

    • The N-Ts product is highly hydrophobic and usually precipitates as a white/off-white solid.

    • Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

    • Alternative: If oil forms, extract with EtOAc (3x), wash with water (5x) to remove DMF, brine, dry over

      
      .
      

Protocol B: N-Boc Protection (The Mild Route)

Objective: Synthesis of tert-butyl 5-bromo-1H-indole-1-carboxylate. Mechanism: Nucleophilic catalysis by DMAP activating the anhydride.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv) [Optional but recommended to scavenge trace acid]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step Procedure
  • Setup: Standard glassware; inert atmosphere is preferred but strict dryness is less critical than Protocol A.

  • Mixing: Dissolve 5-bromoindole,

    
    , and DMAP in DCM at RT.
    
  • Addition: Add

    
     (can be added as a solid or solution).
    
    • Expert Note: Evolution of

      
       is usually minimal during installation, unlike deprotection.
      
  • Reaction: Stir at RT for 3–12 hours.

    • Kinetics: The reaction is driven by the formation of the reactive N-acylpyridinium intermediate (see Diagram 1). Without DMAP, this reaction is sluggish.

  • Workup:

    • Dilute with DCM.

    • Wash 1: 0.5 M HCl or Citric Acid (removes DMAP and TEA). Crucial step.

    • Wash 2: Sat.

      
       (neutralizes trace acid).
      
    • Wash 3: Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (usually 0-10% EtOAc in Hexanes). N-Boc indoles are prone to hydrolysis on silica if left too long; use neutralized silica if recovery is low.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two protocols, highlighting the specific activation modes (Base-mediated vs. Nucleophilic Catalysis).

IndoleProtection Start 5-Bromoindole (Substrate) NaH NaH (Base) Deprotonation Start->NaH DMF, 0°C Prod_Boc N-Boc-5-Bromoindole (Labile to Acid) Start->Prod_Boc Attack on C=O Anion Indolyl Anion (Nucleophile) NaH->Anion - H2 (gas) Prod_Ts N-Tosyl-5-Bromoindole (Stable to Acid) Anion->Prod_Ts Attack on S TsCl TsCl (Electrophile) TsCl->Prod_Ts Reagent DMAP DMAP (Catalyst) Intermed N-Boc-Pyridinium (Activated Electrophile) DMAP->Intermed Activates Boc2O Intermed->Prod_Boc Transfer Boc

Figure 1: Mechanistic pathways. Path A utilizes hard deprotonation for sulfonyl attack. Path B utilizes catalytic activation of the anhydride.

Troubleshooting & Quality Control

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (Ts) Incomplete deprotonation.Ensure NaH is fresh. Stir anion longer (30 min) before adding TsCl.
Oil formation (Ts) Residual DMF preventing crystallization.Wash organic layer 5x with water or use the precipitation workup.
C-3 Acylation (Boc) Temperature too high or excess catalyst.Keep reaction at RT. C-3 acylation is rare for Boc but possible with more reactive electrophiles.
Boc Decomposition Acidic workup too strong.Use Citric acid instead of HCl. Do not heat the product >60°C.
Analytical Validation (1H NMR)
  • Diagnostic Shift: Upon protection, the C-2 and C-7 protons of the indole ring shift downfield due to the electron-withdrawing nature of the PG.

  • Loss of Signal: The broad singlet at

    
     8.0–9.0 ppm (N-H) must be absent.
    
  • Boc Signal: Strong singlet (9H) at

    
     1.65 ppm.
    
  • Tosyl Signal: Aromatic AA'BB' system (

    
     7.8, 7.3 ppm) and Methyl singlet (3H) at 
    
    
    
    2.35 ppm.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New York, 2014.

  • Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery; Wiley, 2016.
  • Hrib, N. J. et al. "N-Protection of Indoles." J. Org. Chem.1990, 55, 367–370.
  • Knochel, P. et al. "Functionalization of Indoles via Organometallic Intermediates." Chem. Rev.2008 , 108, 3114–3128. (Discusses lithiation of N-Boc vs N-Ts indoles).

Sources

The Strategic Application of 1-(5-bromo-1H-indol-3-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Strategic Role of Bromine Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. The strategic functionalization of the indole ring is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Among the various substitutions, halogenation, particularly bromination at the 5-position, has emerged as a powerful tool for medicinal chemists. The bromine atom, through its electronic and steric effects, can significantly influence the binding affinity of a molecule to its target protein. It can act as a hydrophobic interacting group, a hydrogen bond acceptor, and a key handle for further chemical modifications via cross-coupling reactions. This application note delves into the multifaceted utility of a specific bromo-indole derivative, 1-(5-bromo-1H-indol-3-yl)ethanone , as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Reactivity Profile

1-(5-bromo-1H-indol-3-yl)ethanone is a stable, crystalline solid with the molecular formula C₁₀H₈BrNO.[3] The presence of the acetyl group at the C3 position and the bromine atom at the C5 position imparts a unique reactivity profile to the molecule.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [3]
CAS Number 19620-90-7[3]
Appearance Off-white to light yellow crystalline powderCommercially available
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsGeneral knowledge

The electron-withdrawing nature of the acetyl group at C3 deactivates the pyrrole ring towards further electrophilic substitution, while the bromine atom at C5 provides a reactive site for various transition-metal-catalyzed cross-coupling reactions. The ketone functionality of the acetyl group also serves as a versatile handle for a wide range of chemical transformations, including condensations, reductions, and additions.

Synthetic Pathways: Accessing the Core Scaffold

The most common and efficient method for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 5-bromoindole.[4] This electrophilic aromatic substitution reaction introduces the acetyl group predominantly at the electron-rich C3 position of the indole ring.

Bromoindole 5-Bromoindole Reaction Friedel-Crafts Acylation Bromoindole->Reaction AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Reaction LewisAcid Lewis Acid (e.g., AlCl₃, ZnCl₂) LewisAcid->Reaction Product 1-(5-bromo-1H-indol-3-yl)ethanone Reaction->Product

Caption: Synthetic route to 1-(5-bromo-1H-indol-3-yl)ethanone.

The choice of Lewis acid and reaction conditions is crucial for achieving high yields and regioselectivity. While strong Lewis acids like aluminum chloride are effective, milder catalysts are often preferred to avoid potential side reactions and degradation of the indole nucleus.

Application in Drug Discovery: A Versatile Intermediate for Bioactive Molecules

1-(5-bromo-1H-indol-3-yl)ethanone is not typically a final drug candidate itself but serves as a pivotal intermediate in the synthesis of more complex and potent molecules. Its utility spans across multiple therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors for Cancer Therapy

A significant application of this bromo-indole derivative is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 5-bromo-1H-indole scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

The general workflow for utilizing 1-(5-bromo-1H-indol-3-yl)ethanone in a kinase inhibitor discovery program is outlined below:

Start 1-(5-bromo-1H-indol-3-yl)ethanone Derivatization Derivatization via - Acetyl group modification - Suzuki/Buchwald-Hartwig coupling at C5 Start->Derivatization Library Library of Novel Indole Derivatives Derivatization->Library Screening High-Throughput Screening (e.g., HTRF Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: Workflow for kinase inhibitor development.

The acetyl group can be modified to introduce various side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Furthermore, the bromine atom at the C5 position allows for the introduction of diverse aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling extensive exploration of the chemical space.

Modulators of Neurological Targets

The indole scaffold is also a prominent feature in many centrally acting drugs. Derivatives of 5-bromoindole have shown promise as neuroprotective agents by targeting various enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. While direct examples starting from 1-(5-bromo-1H-indol-3-yl)ethanone are less documented, its potential as a precursor for such agents is significant. The strategic modifications of this scaffold can lead to compounds with the desired blood-brain barrier permeability and target engagement.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of 5-bromoindole using acetic anhydride and a Lewis acid catalyst.

Materials:

  • 5-Bromoindole

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of 5-bromoindole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add the Lewis acid (e.g., ZnCl₂, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-(5-bromo-1H-indol-3-yl)ethanone as a solid.

Causality: The use of a Lewis acid is essential to activate the acetic anhydride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich C3 position of the 5-bromoindole. The aqueous workup with sodium bicarbonate neutralizes the Lewis acid and any remaining acid.

Protocol 2: Derivatization of 1-(5-bromo-1H-indol-3-yl)ethanone via Suzuki-Miyaura Coupling

This protocol provides a general method for the derivatization of the title compound at the C5 position.

Materials:

  • 1-(5-bromo-1H-indol-3-yl)ethanone

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 1-(5-bromo-1H-indol-3-yl)ethanone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C5-arylated or heteroarylated product.

Causality: The palladium catalyst is crucial for the catalytic cycle of the Suzuki-Miyaura coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step.[6]

Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Conclusion

1-(5-bromo-1H-indol-3-yl)ethanone is a strategically important and versatile building block in medicinal chemistry. Its unique reactivity, stemming from the acetyl group at C3 and the bromine atom at C5, provides medicinal chemists with a powerful platform to synthesize diverse libraries of compounds. The demonstrated success of the 5-bromoindole scaffold in the development of kinase inhibitors for cancer therapy highlights the immense potential of derivatives originating from this readily accessible intermediate. The protocols provided herein offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of novel compounds based on this valuable scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • MySkinRecipes. (n.d.). 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. MySkinRecipes. [Link]

  • Longdom Publishing SL. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing. [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Scribd. (n.d.). Friedel Crafts Acylation. Scribd. [Link]

  • RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry. [Link]

  • PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. National Center for Biotechnology Information. [Link]

  • PubMed. (2002). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Organic Letters. [Link]

  • PubMed Central. (2015). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. [Link]

  • PubMed Central. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • PubMed Central. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • MDPI. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Revvity. [Link]

  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromoindole Acylation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even well-established reactions can present purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts from the acylation of 5-bromoindole, a critical step in the synthesis of many pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

This section addresses common questions about reaction optimization to proactively minimize byproduct formation.

Q1: What are the primary byproducts during the acylation of 5-bromoindole, and what is the chemical basis for their formation?

A1: The acylation of 5-bromoindole, typically a Friedel-Crafts type reaction, aims for electrophilic substitution at the electron-rich C3 position of the indole ring. However, the indole nucleus possesses multiple reactive sites, leading to several common byproducts.

  • N-Acylated Byproduct (1-acyl-5-bromoindole): The indole nitrogen has a lone pair of electrons and an acidic proton (pKa ≈ 17). In the presence of a base, or even with highly reactive acylating agents, the nitrogen can be deprotonated to form an indolide anion.[1] This anion is a potent nucleophile and can attack the acylating agent, leading to N-acylation.[2][3] This pathway is often kinetically favored.

  • Di-Acylated Byproduct (1,3-diacyl-5-bromoindole): This byproduct forms when reaction conditions are harsh, the acylating agent is used in significant excess, or reaction times are prolonged. Once the desired C3-acylated product is formed, the remaining indole nitrogen can still be acylated, especially if a strong base is used, yielding the di-acylated species.

  • Unreacted 5-Bromoindole: Incomplete conversion is a common issue resulting from insufficient reactivity of the acylating agent, low reaction temperatures, or inadequate reaction time.

Understanding the interplay between these products is key. N-acylation is often reversible or the product can be labile, whereas C3-acylation is generally a more stable, irreversible transformation.

Q2: How can I effectively monitor the reaction to track the formation of the desired product and its byproducts?

A2: Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction's progress.[4][5]

  • Establish a Baseline: Before starting the reaction, spot the starting material (5-bromoindole) and the acylating agent (if UV active) on a TLC plate.

  • Co-spotting: It is crucial to run a "co-spot" lane containing a mixture of the starting material and the reaction mixture to accurately determine if the starting material has been consumed.

  • Monitor Progression: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it (if necessary), and run a TLC. You should observe the disappearance of the starting material spot and the appearance of new spots corresponding to your product(s).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with reagents like potassium permanganate or vanillin can also be used if the products are not UV active.

The desired C3-acylated indole is typically more polar than the starting 5-bromoindole but may have similar polarity to the N-acylated byproduct. The di-acylated product is generally the least polar of the products. A good starting solvent system for silica gel TLC is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).[1]

Troubleshooting Guide: Isolating Your Target Compound

This guide provides step-by-step solutions to common purification challenges encountered after the reaction is complete.

Problem 1: My crude product is a mixture of the desired C3-acylindole and the N-acylindole byproduct.
  • Probable Cause: This is the most common scenario, arising from the dual reactivity of the indole nucleus. The ratio of N- to C-acylation is highly dependent on reaction conditions such as solvent, catalyst, and the presence of a base.[2][3]

  • Solution: Purification by Column Chromatography

    Silica gel column chromatography is the most reliable method for separating these isomers. The slightly different polarities of the N- and C-acylated products allow for their separation.

    Detailed Protocol: Flash Column Chromatography

    • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, add this solution to a small amount of silica gel (this is known as "dry loading") and evaporate the solvent until a free-flowing powder is obtained. This ensures a uniform application onto the column.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

    • Loading: Carefully add the dry-loaded silica with your sample to the top of the packed column.

    • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A gradient elution is typically most effective.

    ParameterRecommended Conditions
    Stationary Phase Silica Gel (60 Å, 40-63 µm)
    Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexanes
    Example Gradient Start with 5% EtOAc/Hexanes, gradually increase to 20-30% EtOAc/Hexanes
    Monitoring Collect fractions and analyze by TLC

    The less polar N-acylated byproduct will typically elute before the more polar C3-acylated product.

    Logical Workflow for Isomer Separation

    G A Crude Mixture (N- and C-isomers) B Dry load onto silica gel A->B C Run Flash Column Chromatography (Hexane/EtOAc gradient) B->C D Analyze fractions by TLC C->D E Fraction 1: N-Acyl Byproduct (Typically lower Rf) D->E Early Fractions F Fraction 2: Pure C3-Acyl Product (Typically higher Rf) D->F Later Fractions G Combine pure fractions & Evaporate solvent F->G H Final Purified Product G->H

    Caption: Workflow for separating N- and C-acylated isomers.
Problem 2: My product is contaminated with a significant amount of di-acylated (1,3-diacyl) byproduct.
  • Probable Cause: Use of excess acylating agent, strong basic conditions, and/or high temperatures can promote a second acylation at the indole nitrogen after the initial C3-acylation.

  • Solution: Selective Hydrolysis of the N-Acyl Group

    The N-acyl group is an amide and is significantly more susceptible to basic hydrolysis than the C-acyl group, which is a ketone attached to an aromatic ring.[6][7] This difference in reactivity can be exploited for selective removal.

    Detailed Protocol: Mild Basic Hydrolysis

    • Reaction Setup: Dissolve the crude product mixture in a solvent like methanol or ethanol.

    • Base Addition: Add a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Using a strong base like concentrated NaOH can lead to hydrolysis of the desired C3-acyl product as well.[6]

    • Monitoring: Stir the reaction at room temperature and monitor closely by TLC. You should see the spot for the di-acylated byproduct disappear, while a new spot for the desired C3-acylated product appears (or intensifies).

    • Work-up: Once the di-acylated product is consumed, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

    • Further Purification: The resulting crude material can then be further purified by column chromatography or recrystallization if necessary.

Problem 3: My final product contains unreacted 5-bromoindole.
  • Probable Cause: The reaction has not gone to completion. This can be due to insufficient heating, short reaction time, or deactivated reagents.

  • Solution 1: Acid-Base Extraction

    This technique exploits the difference in acidity between the product and the starting material. The N-H proton of unreacted 5-bromoindole is weakly acidic, whereas the C3-acylated product is essentially neutral.

    Detailed Protocol: Acid-Base Wash

    • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous base such as 1M NaOH. The basic solution will deprotonate the acidic 5-bromoindole, forming a sodium salt that is soluble in the aqueous layer.[8][9]

    • Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

    • Wash the organic layer with water and then brine to remove residual base and salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product, now free of the starting material.

    Reaction and Byproduct Pathways

    G cluster_start Reactants cluster_products Potential Products A 5-Bromoindole C Desired Product (5-Bromo-3-acylindole) A->C C3-Acylation (Desired Pathway) D N-Acyl Byproduct A->D N-Acylation (Side Reaction) B Acylating Agent (e.g., RCOCl, (RCO)2O) B->C C3-Acylation (Desired Pathway) B->D N-Acylation (Side Reaction) E Di-Acyl Byproduct B->E Further N-Acylation (Side Reaction) C->E Further N-Acylation (Side Reaction)

    Caption: Acylation pathways of 5-bromoindole.
  • Solution 2: Recrystallization

    If the product is a solid and has significantly different solubility characteristics from 5-bromoindole, recrystallization can be a highly effective, scalable purification method.[10][11]

    Detailed Protocol: Recrystallization

    • Solvent Selection: Choose a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[10]

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole.
  • designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Google Patents. (2013).
  • Google Patents. (2016). CN105622481A - Process for efficient synthesis of 5-bromoindole.
  • Percival, A., Bandurski, R. S., & Schulze, A. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... [Link]

  • Xu, B., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 42-48. [Link]

  • Uher, M., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147, 1271-1280. [Link]

  • Black, D. StC., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry, 2(4), 320-323. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.
  • BenchChem. (2025).
  • Meyer, A., et al. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. Journal of Biological Chemistry, 277(37), 34161-34167. [Link]

  • OC Chem. (2020). Acid-Base Extraction Tutorial. [Link]

  • Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. [Link]

  • ResearchGate. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

Sources

Technical Support Center: Purification of 1-(5-bromo-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the common challenges associated with the purification of 1-(5-bromo-1H-indol-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and handling, which are critical for successful purification.

Q1: What are the basic physical properties of 1-(5-bromo-1H-indol-3-yl)ethanone?

Understanding the fundamental properties of your target compound is the first step in designing a purification plan. Key data for 1-(5-bromo-1H-indol-3-yl)ethanone are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Typically an off-white to slightly yellow or beige solid[2]
XLogP3 2.8[1]
Storage Conditions Store in a cool, dark place under an inert atmosphere to prevent degradation.[2]

Q2: What common impurities are generated during the synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone?

This compound is typically synthesized via a Friedel-Crafts acylation of 5-bromoindole.[3][4] The nature of this reaction can lead to several predictable impurities that complicate purification.

  • Unreacted 5-bromoindole: Incomplete reaction is common and this starting material will be less polar than the product.

  • Positional Isomers: While acylation is strongly directed to the C3 position of the indole ring, trace amounts of other isomers (e.g., N-acylated, C2-acylated) can form.

  • Di-acylated Products: Although the acetyl group is deactivating, forcing conditions can sometimes lead to a second acylation, resulting in highly nonpolar byproducts.[4]

  • Reaction Byproducts: Residual Lewis acids (e.g., AlCl₃) complexed with the product or starting material can result in tar-like, intractable residues if not properly quenched during workup.[5]

  • Degradation Products: Indole rings can be sensitive to strong acids and prolonged heating, leading to dimerization or oligomerization, which often appear as baseline material on a TLC plate.[6]

G cluster_0 Synthesis & Impurity Formation SM 5-Bromoindole (Starting Material) P 1-(5-bromo-1H-indol-3-yl)ethanone (Desired Product) SM->P Friedel-Crafts Acylation I1 Unreacted 5-Bromoindole SM->I1 Incomplete Reaction I2 Positional Isomers SM->I2 Side Reaction R Acylating Agent (e.g., Ac₂O, AcCl) + Lewis Acid (AlCl₃) R->P I3 Degradation Products P->I3 Instability

Caption: Origin of common impurities during synthesis.

Troubleshooting Guide: Purification Workflows

This section provides direct answers and step-by-step protocols for the most common purification challenges.

G A Crude Reaction Mixture B Aqueous Workup (Quench, Extract, Dry) A->B C Analyze by TLC B->C D Is the major spot well-separated (ΔRf > 0.2) from impurities? C->D E Column Chromatography D->E No F Recrystallization D->F Yes G Combine Pure Fractions & Evaporate E->G H Collect Crystals by Filtration F->H I Pure Product G->I H->I

Caption: General decision workflow for purification.

Q3: My crude product is a dark, oily tar after solvent removal. How can I clean it up?

Probable Cause: This is a classic sign of residual Lewis acid catalyst or product degradation. The ketone and indole nitrogen can form a stable complex with catalysts like AlCl₃, preventing crystallization and promoting decomposition.[5]

Recommended Action: A "Plug" Filtration Protocol

Before attempting a full column or recrystallization, a rapid silica plug filtration can remove the most polar, colored impurities.

  • Preparation: Place a cotton or glass wool plug in a large fritted funnel or a glass column. Add a 2-3 inch layer of coarse sand, followed by a 4-5 inch layer of silica gel. Top with another layer of sand.

  • Loading: Dissolve your crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Elution: Pass the dissolved crude product through the silica plug using a non-polar eluent (e.g., 100% Hexane or a 9:1 Hexane:EtOAc mixture). The goal is to quickly flush your less polar product through the silica while the highly polar, colored impurities remain strongly adsorbed at the top.

  • Collection: Collect the eluent and evaporate the solvent. The resulting material should be a solid or a less-colored oil, which is now much more amenable to further purification.

Q4: My TLC plate shows multiple spots. How do I develop an effective column chromatography method?

Probable Cause: You have a mixture of starting material, product, and possibly other byproducts. The key is to find a solvent system that provides good separation between the desired product and its closest-running impurity.

Recommended Action: Systematic Solvent System Screening & Column Protocol

  • TLC Screening:

    • Prepare stock solutions of your crude material.

    • On a single TLC plate, spot the crude material in multiple lanes.

    • Develop each lane in a different solvent system. Start with a non-polar mixture and increase polarity. A standard starting point for compounds of this type is a Hexane/Ethyl Acetate system.[7][8]

    • Goal: Find a solvent system where the desired product has an Rf value of ~0.3-0.4 . This provides the optimal balance between separation and elution time on a column.

Solvent System (Hexane:EtOAc)PolarityTypical Rf of ProductAssessment
9:1Low< 0.1Too low; increase polarity.
4:1Medium-Low~0.35Good starting point for column.
2:1Medium~0.60Too high; may co-elute with impurities.
1:1Medium-High> 0.8Much too high; poor separation.
  • Column Chromatography Protocol:

    • Stationary Phase: Standard silica gel (60 Å, 300-400 mesh) is typically effective.[8]

    • Column Packing: Pack the column using the chosen eluent (slurry packing is recommended for best results).

    • Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture and load it carefully onto the top of the column.

    • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

    • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q5: My compound appears to be smearing or degrading on the silica gel column. What is happening and how can I fix it?

Probable Cause: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive molecules like indoles.[9] The smearing (tailing) indicates strong interaction with the stationary phase, which can be exacerbated by the acidic nature of the silica.

Recommended Action: Neutralize or Change the Stationary Phase

  • Option A: Deactivate the Silica Gel: Prepare your eluent with a small amount of a basic additive, such as 0.5-1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic sites on the silica surface, preventing degradation and often leading to sharper peaks.

  • Option B: Switch to Alumina: Alumina is a basic or neutral stationary phase and can be an excellent alternative for purifying acid-sensitive compounds or basic molecules like amines.[9] You will need to re-optimize your solvent system using TLC with alumina plates.

Q6: I have a relatively clean crude product. What is the best protocol for recrystallization?

Probable Cause: Your primary impurities are present in small enough quantities that they will remain in the mother liquor upon crystallization.

Recommended Action: Systematic Solvent Screening for Recrystallization

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Single Solvent Screening:

    • Place ~20-30 mg of your crude material into several test tubes.

    • To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it's too soluble.

    • If it doesn't dissolve, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The solvent that yields the most high-quality crystals is your best choice. Based on similar structures, alcohols like methanol or ethanol are good starting points.[10]

  • Two-Solvent System (if no single solvent works):

    • Dissolve the compound in a minimal amount of a "soluble" solvent (e.g., DCM or EtOAc) at room temperature.

    • Slowly add a "non-soluble" (anti-solvent) like Hexane or Petroleum Ether dropwise until the solution becomes persistently cloudy.

    • Add a drop or two of the "soluble" solvent to clarify, then allow the solution to cool slowly.

  • Hot Filtration (Crucial Step): If your compound is dissolved in a hot solvent but insoluble impurities remain, you must perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.

References

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • The University of Chicago. (n.d.). Supporting Information - Knowledge UChicago. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • National Institutes of Health. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(5-bromo-3-hydroxy-1H-indol-1-yl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromoindole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Bromoindole Challenge

Welcome to the technical guide for the acylation of 5-bromoindole. As researchers, we often treat 5-bromoindole as a standard indole scaffold, but it presents two distinct chemical challenges that cause standard protocols (e.g., Acetyl Chloride +


) to fail:
  • Ambident Nucleophilicity: The indole nitrogen (N1) and the C3 carbon are competing nucleophiles. Standard acyl chlorides often yield mixtures of N-acyl and C-acyl products unless conditions are strictly controlled.

  • Electronic Deactivation: The bromine atom at position 5 is electron-withdrawing (inductive effect,

    
    ). This deactivates the C3 position toward electrophilic attack compared to unsubstituted indole, often requiring stronger Lewis acids or higher temperatures, which ironically increases the risk of polymerization or debromination.
    

This guide provides validated alternative reagents to standard acid chlorides, focusing on regiocontrol and substrate integrity.

Module 1: Reagent Selection Strategy

Before beginning synthesis, determine your target regioisomer. The choice of reagent dictates the mechanism (Charge-controlled vs. Orbital-controlled).

Decision Matrix: Regioselective Acylation Workflow

G Start Starting Material: 5-Bromoindole Target Select Target Position Start->Target N1 Target: N1-Acylation (Amide Formation) Target->N1 C3 Target: C3-Acylation (Ketone/Aldehyde) Target->C3 ReagentN1 Recommended Reagent: Carboxylic Acid + Coupling Agent N1->ReagentN1 ReagentC3_1 Option A (Ketones): Acid Anhydride + Et2AlCl C3->ReagentC3_1 ReagentC3_2 Option B (Aldehydes): Vilsmeier-Haack (POCl3 + DMF) C3->ReagentC3_2 MechN1 Mechanism: Base-mediated (Soft Electrophile) ReagentN1->MechN1

Figure 1: Decision matrix for selecting reagents based on the desired regiochemical outcome.

Module 2: N-Acylation Alternatives (The "Soft" Approach)

The Problem: Using acid chlorides with strong bases (NaH) often leads to moisture sensitivity issues and over-acylation.[1] The Solution: Steglich-type esterification conditions using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) .

Why this works for 5-Bromoindole

Counter-intuitively, electron-withdrawing groups (EWG) like 5-Br enhance the yield of N-acylation under these conditions compared to electron-rich indoles. The EWG increases the acidity of the N-H bond, facilitating deprotonation by the organic base [1].

Protocol: N-Acylation with Carboxylic Acids
ParameterSpecification
Reagents Carboxylic Acid (1.1 eq), DCC (1.1 eq), DMAP (0.1 - 1.0 eq)
Solvent Dichloromethane (DCM) or Acetonitrile (Anhydrous)
Temperature

to Room Temperature
Time 3 – 12 Hours

Step-by-Step:

  • Dissolve 5-bromoindole (1.0 eq) and the target Carboxylic Acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq). Note: Increase to 1.0 eq if reaction is sluggish.

  • Cool the mixture to

    
    .
    
  • Add DCC (1.1 eq) dissolved in minimal DCM dropwise.

  • Allow to warm to room temperature. A white precipitate (dicyclohexylurea) will form.

  • Workup: Filter off the urea precipitate. Wash the filtrate with dilute HCl (to remove DMAP) and saturated

    
    .
    

Troubleshooting FAQ:

  • Q: I see low conversion.

    • A: The 5-Br steric hindrance is minimal, but electronic deactivation can slow the attack on the active ester. Increase DMAP to stoichiometric amounts (1.0 eq).

  • Q: Can I use EDC instead of DCC?

    • A: Yes. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred for easier workup as the urea byproduct is water-soluble.

Module 3: C-Acylation Alternatives (The "Hard" Approach)

The Problem: Friedel-Crafts acylation with


 is too harsh. It can cause debromination  (loss of the 5-Br) or polymerization due to the high acidity required to overcome the deactivated ring.
The Solution:  Use milder Lewis Acids (

) or the Vilsmeier-Haack protocol.
Option A: C3-Ketones via Diethylaluminum Chloride

 acts as a Lewis acid that is strong enough to activate acid chlorides but "soft" enough to prevent halogen scrambling [2].

Protocol:

  • Dissolve 5-bromoindole in dry DCM at

    
    .
    
  • Add

    
     (1.5 eq, 1M in hexane) dropwise.
    
  • Stir for 30 mins. The solution may turn yellow/orange (formation of aluminum-indolyl complex).

  • Add Acid Chloride (1.2 eq) slowly.

  • Quench carefully with pH 7 buffer or Rochelle's salt (to break aluminum emulsions).

Option B: C3-Formylation via Vilsmeier-Haack

This is the gold standard for introducing a C1 unit (aldehyde). The 5-Br substituent does not significantly hinder this reaction, although yields may be slightly lower (85-90%) compared to unsubstituted indole [3].

Mechanism Visualization:

VH Step1 1. Vilsmeier Reagent Formation (DMF + POCl3) Step2 2. Electrophilic Attack (at C3 of 5-Bromoindole) Step1->Step2 Chloroiminium Ion Step3 3. Iminium Intermediate (Stable Salt) Step2->Step3 -HCl Step4 4. Hydrolysis (NaOAc/H2O -> Aldehyde) Step3->Step4 pH > 7

Figure 2: Vilsmeier-Haack pathway for C3-formylation.

Protocol:

  • Cool anhydrous DMF (5-10 eq) to

    
    .
    
  • Add

    
     (1.1 eq) dropwise. Stir 15 min to form the Vilsmeier reagent (white solid/slurry).
    
  • Add 5-bromoindole (1.0 eq) dissolved in DMF.

  • Heat to

    
     for 2-4 hours. Note: Higher temp needed due to 5-Br deactivation.
    
  • Critical Step: Pour onto ice/water containing Sodium Acetate (NaOAc) to buffer the hydrolysis. Strong base (NaOH) can cause N-deacylation or side reactions.

Module 4: Advanced Troubleshooting (The "Atomic" Option)

Scenario: You require a C3-acylation with a carboxylic acid, but you want to avoid metal catalysts entirely.

Solution: Trifluoroacetic Anhydride (TFAA) .[2][3] TFAA can activate carboxylic acids to form mixed anhydrides, which then acylate the indole C3 position. The trifluoroacetyl group itself can also be introduced and later hydrolyzed [4].

Warning: TFAA is highly reactive.

  • Reaction: Indole + Carboxylic Acid + TFAA

    
     3-Acylindole.
    
  • Mechanism: Formation of an acyl-trifluoroacetyl mixed anhydride.

  • Note for 5-Br: The electron-withdrawing bromine stabilizes the intermediate cation less effectively than methoxy-indole, so reaction times will be longer.

Summary of Reagent Performance

MethodTarget Site5-Br CompatibilityKey AdvantageKey Risk
Acid Chloride + NaH N1LowTraditionalOver-reaction, Moisture sensitive
DCC / DMAP N1 High Mild, uses Carboxylic AcidsUrea byproduct removal

(Friedel-Crafts)
C3LowCheapDebromination , Polymerization

C3 High Regioselective, MildPyrophoric reagent handling
Vilsmeier-Haack C3 High Reliable for AldehydesRequires careful hydrolysis

References

  • Vilsmeier-Haack Formylation of Indoles. Source: Organic Chemistry Portal.[4] Context: Mechanism and general protocols for formylation of electron-rich arenes.[5][6] URL:[Link]

  • The mechanism of trifluoroacetylation of indoles. Source: Journal of the Chemical Society, Perkin Transactions 2.[7] Context: Mechanistic insight into using TFAA for indole acylation. URL:[Link][8][9]

Sources

Validation & Comparative

A Technical Guide to the Synthesis of Acylated Indoles: A Comparative Analysis Focused on 1-(5-bromo-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylated indoles are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The strategic introduction of an acyl group onto the indole scaffold can significantly modulate a molecule's pharmacological properties. This guide provides a comprehensive comparison of synthetic methodologies for preparing acylated indoles, with a particular focus on the synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone, a valuable building block in pharmaceutical research. We will delve into the mechanistic nuances of common acylation strategies, present detailed experimental protocols, and offer a comparative analysis of their performance with various substituted indoles.

The Significance of the Acyl Group and the 5-Bromo Substituent

The position and nature of the acyl group on the indole ring are critical for biological activity. Acylation at the C3 position is most common due to the high electron density at this position, leading to a wide range of compounds with therapeutic potential. The acetyl group, in particular, is a key pharmacophore and a versatile handle for further synthetic transformations.

The presence of a bromine atom at the 5-position of the indole ring, as in our target molecule, offers several advantages in drug design. The bromine atom can act as a bioisostere for other groups, influence the molecule's lipophilicity and metabolic stability, and provide a site for further functionalization through cross-coupling reactions.

Key Synthetic Strategies for Indole Acylation: A Comparative Overview

The two primary methods for the acylation of indoles are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. The choice between these methods is often dictated by the nature of the indole substrate, the desired regioselectivity, and the required reaction conditions.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation involves the reaction of an indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst.[1] This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity at the C3 position for unsubstituted indoles.

The reaction is initiated by the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich indole ring, preferentially at the C3 position, to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring and yields the 3-acylindole.

Figure 1: General mechanism of Friedel-Crafts acylation of indole.

The electronic nature of substituents on the indole ring significantly impacts the outcome of the Friedel-Crafts acylation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) at the 5-position increase the electron density of the indole ring, making it more nucleophilic and generally leading to higher yields and faster reaction rates.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) at the 5-position decrease the electron density, deactivating the ring towards electrophilic attack. This often results in lower yields and may require harsher reaction conditions.

Vilsmeier-Haack Reaction: A Milder Alternative

The Vilsmeier-Haack reaction provides a milder method for the formylation and, in some cases, acetylation of activated aromatic compounds, including indoles.[2] The Vilsmeier reagent is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), and a halogenating agent like phosphorus oxychloride (POCl₃).

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole attacks this reagent, again preferentially at the C3 position. The resulting intermediate is then hydrolyzed during workup to yield the acylated product.

Figure 2: General mechanism of Vilsmeier-Haack acylation of indole.

Experimental Protocols and Comparative Data

Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone

While a direct Friedel-Crafts acetylation of 5-bromoindole can be challenging due to the deactivating effect of the bromine atom, the Vilsmeier-Haack approach offers a high-yielding alternative.

Protocol 1: Vilsmeier-Haack Acetylation of 5-Bromoindole [3]

  • Reactants: 5-Bromoindole, 1-methylpyrrolidin-2-one, Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Cool a solution of 1-methylpyrrolidin-2-one in a suitable solvent to -10 to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

    • Add 5-bromoindole to the reaction mixture.

    • After the reaction is complete, quench the reaction with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent and purify by crystallization.

  • Yield: 95%[3]

Comparative Synthesis of Other Acylated Indoles

To provide a clear comparison, we present protocols and yields for the acetylation of indoles with both electron-donating and electron-withdrawing substituents.

Table 1: Comparison of Acetylation Methods for Various Substituted Indoles

Indole SubstrateAcylation MethodAcylating AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Indole Friedel-CraftsAcetyl chlorideInCl₃-Room Temp65[4]
5-Bromoindole Vilsmeier-Haack1-Methylpyrrolidin-2-onePOCl₃--10 to 095[3]
5-Methoxyindole Friedel-CraftsAcetic anhydride-180-200--[5]
5-Nitroindole Nitration then AcetylationAcetyl nitrate-Low TempGood to Excellent[6]
Indole Friedel-CraftsAcetic anhydrideAcetic acidReflux~60 (of 1,3-diacetyl)[7]

Protocol 2: Friedel-Crafts Acetylation of Indole [4]

  • Reactants: Indole, Acetyl chloride, Indium(III) chloride (InCl₃)

  • Procedure:

    • Mix indole and acetyl chloride at room temperature.

    • Add a catalytic amount of InCl₃.

    • Stir the reaction for 25 minutes.

    • Work up the reaction mixture to isolate the 3-acetylindole.

  • Yield: 65%[4]

Protocol 3: Synthesis of 1,3-Diacetylindole and subsequent deacetylation [7]

  • Reactants: Indole, Acetic anhydride, Acetic acid, Sodium hydroxide

  • Procedure:

    • Reflux a mixture of indole, acetic anhydride, and 10% acetic acid to form 1,3-diacetylindole.

    • Isolate the 1,3-diacetylindole.

    • Treat the 1,3-diacetylindole with aqueous alcoholic sodium hydroxide to selectively remove the N-acetyl group, yielding 3-acetylindole.

  • Yield: ~60% for the diacetylation step.[7]

Discussion and Conclusion

The synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone is most efficiently achieved through a Vilsmeier-Haack type reaction, affording a remarkable 95% yield.[3] This high yield, despite the presence of the deactivating bromo substituent, highlights the efficacy of this methodology for acylating less reactive indole substrates.

For researchers and drug development professionals, the choice of synthetic route for preparing acylated indoles should be guided by the substitution pattern of the indole core. For electron-rich indoles, Friedel-Crafts acylation is a viable and straightforward option. However, for electron-deficient indoles such as 5-bromoindole, the Vilsmeier-Haack reaction is a demonstrably superior method, offering significantly higher yields under milder conditions. The ability to efficiently synthesize 1-(5-bromo-1H-indol-3-yl)ethanone opens up avenues for the development of novel therapeutics by leveraging the unique properties of this halogenated indole building block.

References

  • Google Patents. Method for preparing 5-bromoindole.
  • SciSpace. Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

  • ResearchGate. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

  • ResearchGate. 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

  • National Center for Biotechnology Information. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

  • National Center for Biotechnology Information. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. [Link]

  • protocols.io. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • ResearchGate. Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • ResearchGate. Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes | Request PDF. [Link]

  • SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. [Link]

  • National Center for Biotechnology Information. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. [Link]

  • ResearchGate. Products and relative yields for Friedel–Crafts alkylation. [Link]

  • National Center for Biotechnology Information. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. [Link]

  • ResearchGate. (PDF) Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. [Link]

  • ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • Royal Society of Chemistry. Regioselective C5-H direct iodination of indoles. [Link]

  • Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

  • National Center for Biotechnology Information. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

  • YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. [Link]

  • International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

Validating the structure of 1-(5-bromo-1H-indol-3-yl)ethanone by spectroscopic methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary

1-(5-bromo-1H-indol-3-yl)ethanone (Commonly: 3-acetyl-5-bromoindole) is a critical pharmacophore in the synthesis of antiviral and anticancer agents. Its structural validation presents a specific analytical challenge: distinguishing the 5-bromo regioisomer from the thermodynamically competitive 6-bromo isomer formed during Fischer Indole synthesis or electrophilic halogenation.

This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic techniques to definitively assign the bromine position and the acetyl group connectivity. We prioritize NMR coupling constants (


-values)  as the primary method for regioisomer differentiation, supported by Mass Spectrometry (MS)  for elemental confirmation.

The Analytical Hierarchy (Decision Logic)

To validate this structure efficiently, one must adopt a hierarchical approach. Relying solely on one method is insufficient for rigorous QC.

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logic gate for confirming the structure, moving from mass confirmation to regioisomer assignment.

StructuralValidation Start Unknown Sample (Suspected 3-acetyl-5-bromoindole) MS_Step Step 1: Mass Spectrometry (LC-MS/GC-MS) Check M+ and Isotope Pattern Start->MS_Step Decision_Mass Is M+ = 237/239 (1:1 ratio)? MS_Step->Decision_Mass Decision_Mass->Start No (Check Synthesis) IR_Step Step 2: FT-IR Spectroscopy Check Carbonyl Environment Decision_Mass->IR_Step Yes Decision_IR C=O Stretch @ 1620-1660 cm⁻¹? (Conjugated Ketone) IR_Step->Decision_IR NMR_Step Step 3: 1H NMR (DMSO-d6) Regioisomer Differentiation Decision_IR->NMR_Step Yes Analysis_H4 Analyze H-4 Signal: Is it a doublet (J~2Hz) at ~8.3 ppm? NMR_Step->Analysis_H4 Result_5Br CONFIRMED: 5-Bromo Isomer Analysis_H4->Result_5Br Yes (Meta coupling) Result_6Br REJECTED: Likely 6-Bromo Isomer (H-4 would be d, J~8Hz) Analysis_H4->Result_6Br No (Ortho coupling)

Caption: Hierarchical decision tree for validating 3-acetyl-5-bromoindole, prioritizing MS for composition and NMR for regio-selectivity.

Comparative Analysis of Techniques

A. Mass Spectrometry (MS): The Isotope Signature

Objective: Confirm molecular formula and Bromine presence.[1][2][3][4][5] Method: ESI+ or EI.

  • Performance: MS is superior to NMR for confirming the presence of halogens but cannot distinguish regioisomers (5-Br vs 6-Br).

  • Key Data Point: Bromine exists as isotopes

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.[1][3][4]
  • Expectation: You must observe a "twin peak" molecular ion cluster at m/z 237 and 239 of equal intensity.

    • Contrast: If the ratio is 3:1 (M:M+2), you have Chlorine, not Bromine.[3]

B. Infrared Spectroscopy (IR): The Conjugation Check

Objective: Validate the C3-acetyl group. Method: ATR-FTIR (Solid state).

  • Performance: Superior for identifying functional group environments.

  • Key Data Point: The carbonyl (C=O) stretch.[6][7]

  • Mechanistic Insight: In 3-acetylindole, the nitrogen lone pair donates electron density into the ring, which conjugates with the C3-carbonyl. This "push-pull" character significantly lowers the bond order of the C=O.

  • Expectation: Look for

    
     at 1620–1650 cm⁻¹ .
    
    • Comparison: A non-conjugated ketone (like acetone) appears at ~1715 cm⁻¹.[6] If your peak is >1700 cm⁻¹, the acetyl group is likely not attached to the indole C3 position (or is attached to the Nitrogen).

C. ¹H NMR: The Regioisomer Battleground (Core Validation)

Objective: Distinguish 5-bromo from 6-bromo. Method: 400 MHz or higher, Solvent: DMSO-d6 (Crucial to visualize the NH proton).

This is the most critical step. The substitution pattern on the benzene ring dictates the splitting.

FeatureTarget: 5-Bromo Isomer Alternative: 6-Bromo Isomer
H-4 Signal Doublet (

Hz)
. Meta-coupling to H-6.
Doublet (

Hz)
. Ortho-coupling to H-5.
H-6 Signal Doublet of Doublets (

Hz)
.
Doublet (

Hz)
or Singlet.
H-7 Signal Doublet (

Hz)
. Ortho-coupling to H-6.
Doublet (

Hz)
.
H-2 Signal Deshielded Singlet (~8.4 ppm).Deshielded Singlet (~8.4 ppm).

Why this works: The proton at position 4 (H-4) is spatially closest to the carbonyl at C3. This proximity causes a significant downfield shift (deshielding) due to anisotropy. In the 5-bromo isomer, H-4 has no ortho neighbor, so it appears as a sharp meta-coupled doublet. In the 6-bromo isomer, H-4 has an ortho neighbor (H-5), turning it into a wide doublet.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Self-Validating Step: Use DMSO-d6 instead of CDCl₃. Indole NH protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d6 stabilizes the NH via hydrogen bonding, resulting in a sharp, distinctive singlet at ~12 ppm.

  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.8% D).

  • Sonicate for 30 seconds to ensure complete dissolution (Indoles can be distinctively crystalline).

  • Transfer to a high-quality NMR tube.

  • Acquire spectrum with at least 16 scans to resolve the small meta-couplings.

Protocol 2: Data Interpretation (The "Fingerprint")

Compare your acquired data against this standard table derived from substituent additivity rules and empirical indole data.

Table 1: Representative ¹H NMR Data (DMSO-d6, 400 MHz)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH (1) 11.8 – 12.2Broad Singlet-H-bonded amide-like proton.
H-2 8.35 – 8.45Singlet (or d,

)

Deshielded by C3-Acetyl; diagnostic for 3-subst.
H-4 8.25 – 8.35Doublet (d)2.0 Hz KEY IDENTIFIER. Meta to Br, Deshielded by C=O.
H-6 7.35 – 7.45Doublet of Doublets (dd)8.6, 2.0 Hz Ortho to H-7, Meta to H-4.
H-7 7.45 – 7.55Doublet (d)8.6 Hz Ortho to H-6.
Acetyl 2.40 – 2.50Singlet-Methyl group of ketone.

Visualizing the Coupling Logic

Understanding the splitting pattern is the only way to be 100% sure of the bromine position without X-ray crystallography.

Diagram 2: The Coupling Network

This diagram visualizes the specific proton interactions on the benzene ring of the 5-bromoindole core.

CouplingLogic H4 H-4 (d) H6 H-6 (dd) H4->H6 Meta J ~ 2Hz H7 H-7 (d) H6->H7 Ortho J ~ 8.5Hz Br Br (Pos 5) C3 C3-Ac C3->H4 Deshielding Zone

Caption: 1H NMR coupling network for 5-bromo substitution. Note the weak meta-coupling between H4 and H6, and strong ortho-coupling between H6 and H7.

Conclusion & Recommendation

To validate 1-(5-bromo-1H-indol-3-yl)ethanone :

  • Screen with MS: Ensure you see the 1:1 ratio at m/z 237/239.

  • Confirm with IR: Verify the conjugated carbonyl stretch <1660 cm⁻¹.

  • Validate with NMR: Focus exclusively on the H-4 signal . If it is a narrow doublet (~2 Hz) appearing downfield (>8.0 ppm), the structure is confirmed as the 5-bromo isomer. If H-4 is a wide doublet (~8 Hz), the synthesis failed to produce the correct regioisomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12137098, 1-(5-bromo-1H-indol-3-yl)ethanone. Retrieved from [Link][8]

  • SpectraBase. 1-(5-bromo-1H-indol-3-yl)ethanone MS Data.[8] Wiley Science Solutions. Retrieved from [Link][8]

  • Chemistry LibreTexts. Isotopes in Mass Spectrometry (Br/Cl patterns). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(5-bromo-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(5-bromo-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds, requires precise and reliable analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and defensible analytical strategy.

The objective of cross-validation is to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1] This is crucial when transferring methods between laboratories or when a secondary method is needed for confirmation or to analyze different attributes of the sample. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for indole derivatives.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For 1-(5-bromo-1H-indol-3-yl)ethanone, a reversed-phase HPLC method offers excellent resolution and sensitivity. The choice of a C18 stationary phase is based on the non-polar nature of the indole ring, while the mobile phase composition is optimized to achieve efficient separation from potential impurities.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% formic acid in water. The use of formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[2][3]

    • Gradient Program:

      • 0-2 min: 30% ACN

      • 2-15 min: 30% to 70% ACN

      • 15-17 min: 70% to 30% ACN

      • 17-20 min: 30% ACN (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure consistent retention times.[4]

    • Detection Wavelength: 280 nm, a wavelength at which many indole compounds exhibit strong absorbance.[3]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 1-(5-bromo-1H-indol-3-yl)ethanone reference standard in 100 mL of ACN to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample by dissolving it in ACN to a target concentration of 50 µg/mL.

Rationale for Method Design

The gradient elution is designed to provide good separation of the main peak from any early-eluting polar impurities and later-eluting non-polar byproducts. The C18 column provides the necessary hydrophobicity for retaining the analyte. The use of a PDA detector allows for the assessment of peak purity by comparing spectra across the peak.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For 1-(5-bromo-1H-indol-3-yl)ethanone, GC-MS provides not only quantification but also structural confirmation through its mass spectrum. Due to the relatively low volatility of the analyte, a derivatization step is often employed to improve its chromatographic properties, although direct analysis is also possible with a high-temperature column. To avoid the complexities of derivatization, this guide will focus on a direct injection method.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is suitable for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-400.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 1 mg/mL in acetone. Create working standards by dilution.

    • Sample Solution: Dissolve the sample in acetone to a target concentration of 100 µg/mL. Acetone is a suitable solvent for GC analysis.[6]

Rationale for Method Design

The temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation of any volatile impurities. The DB-5ms column is robust and provides good peak shapes for a variety of analytes. The mass spectrometric detection in full scan mode allows for the identification of the analyte and any impurities based on their mass spectra, providing a high degree of specificity.[7][8]

Cross-Validation Workflow

The cross-validation of the HPLC-UV and GC-MS methods involves analyzing the same set of samples and comparing the results. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies.[1][9][10]

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar analytical procedures. The acceptance criteria are based on the ICH Q2(R2) guidelines.[11][12]

Parameter HPLC-UV GC-MS ICH Q2(R2) Acceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98-102% for drug substance
Precision (%RSD) < 1.0%< 2.0%Repeatability: ≤ 2%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mLSignal-to-Noise ratio of 10:1
Specificity High (based on retention time and peak purity)Very High (based on retention time and mass spectrum)Ability to assess analyte unequivocally

Discussion on Method Orthogonality and Selection

The principle of using orthogonal methods—those that rely on different separation and/or detection principles—is a cornerstone of robust analytical science. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase. The detection methods are also fundamentally different: UV absorbance versus mass fragmentation.

  • HPLC-UV is generally considered the workhorse for routine quality control due to its robustness, high precision, and ease of use. It is ideal for determining the purity of the main component and quantifying known impurities.

  • GC-MS provides an unparalleled level of specificity and is invaluable for impurity identification and structural confirmation.[13] It serves as an excellent confirmatory method and is particularly useful for identifying unknown impurities that may not be observed or resolved by HPLC.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable methods for the analysis of 1-(5-bromo-1H-indol-3-yl)ethanone. A comprehensive analytical strategy should leverage the strengths of both. The HPLC-UV method is well-suited for routine quality control, providing accurate and precise quantification. The GC-MS method offers a high degree of specificity and is the preferred choice for confirmatory analysis and impurity identification. The cross-validation of these two methods, as outlined in this guide, provides a high level of confidence in the analytical data, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • A sensitive, simple, specific, precise, accurate and rugged method for determination of enantiomeric purity of S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate, WCK 1152, a new drug substance has been developed. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2016). MDPI. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2014). Acta Poloniae Pharmaceutica ñ Drug Research. Retrieved from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2020). Chemical Engineering Transactions. Retrieved from [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in vivo and in vitro. (2016). Acta Biologica Cracoviensia Series Botanica. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. Retrieved from [Link]

  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid, (a)), metabolite II (indole-3-glyoxylic acid, (b)), and metabolite III (indole-3-aldehyde, (c)). (n.d.). ResearchGate. Retrieved from [Link]

  • GC/MS analysis of indole and skatole in seafood. (2012). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH. Retrieved from [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). ICH. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of 1-(5-bromo-1H-indol-3-yl)ethanone as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the indole scaffold represents a privileged structure, forming the backbone of numerous natural and synthetic compounds with potent anticancer activities.[1][2] The introduction of a bromine atom to this heterocyclic system can significantly enhance its therapeutic properties.[3][4] This guide provides a comprehensive in vitro evaluation of a specific brominated indole derivative, 1-(5-bromo-1H-indol-3-yl)ethanone, and compares its potential efficacy against established and structurally related anticancer compounds. Through detailed experimental protocols and comparative data analysis, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a novel therapeutic candidate.

Introduction to 1-(5-bromo-1H-indol-3-yl)ethanone and Comparator Compounds

1-(5-bromo-1H-indol-3-yl)ethanone is a synthetic organic compound characterized by an indole ring substituted with a bromine atom at the 5-position and an ethanone group at the 3-position. While its direct anticancer activities are not yet extensively documented, its structural motifs suggest a potential for biological activity. Indole derivatives are known to exert their anticancer effects through various mechanisms, including the disruption of mitotic spindles, induction of apoptosis, and cell cycle arrest.[5][6] The presence of a bromine atom can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

To provide a robust comparative framework, this guide will evaluate the hypothetical performance of 1-(5-bromo-1H-indol-3-yl)ethanone against two comparator compounds:

  • Comparator A: 5-Fluorouracil (5-FU) : A widely used chemotherapeutic agent that acts as a thymidylate synthase inhibitor, leading to the disruption of DNA synthesis.

  • Comparator B: A Halogenated Indole Derivative (e.g., a 5-bromo-indolin-2-one derivative) : Chosen for its structural similarity to the target compound, these derivatives have shown promising anticancer activity by inducing apoptosis and cell cycle arrest.[7]

This guide will present a series of standard in vitro assays to assess the cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression of 1-(5-bromo-1H-indol-3-yl)ethanone in two common cancer cell lines:

  • MCF-7 : A human breast adenocarcinoma cell line.

  • HCT116 : A human colorectal carcinoma cell line.

Methodologies: A Blueprint for In Vitro Evaluation

The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental basis for the comparative data.

Cell Culture and Maintenance

MCF-7 and HCT116 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates (5x10^3 cells/well) incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serial dilutions of 1-(5-bromo-1H-indol-3-yl)ethanone and comparators incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add 20 µL of MTT solution (5 mg/mL in PBS) incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add 150 µL of DMSO to dissolve formazan incubation_4h->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Seed MCF-7 and HCT116 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1-(5-bromo-1H-indol-3-yl)ethanone, 5-FU, and the comparator halogenated indole derivative for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells in 6-well plates (2x10^5 cells/well) incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Treat with compounds at IC50 concentrations for 24h incubation_24h->add_compound harvest_cells Harvest and wash cells add_compound->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation_15min Incubate for 15 min in the dark add_stains->incubation_15min flow_cytometry Analyze by flow cytometry incubation_15min->flow_cytometry

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Protocol:

  • Seed cells in 6-well plates and treat with the respective IC50 concentrations of the test compounds for 24 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Culture and treat cells as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Comparative Performance Analysis: Hypothetical Data

The following tables summarize the plausible experimental outcomes for 1-(5-bromo-1H-indol-3-yl)ethanone in comparison to the selected reference compounds. This data is illustrative and based on the known activities of structurally similar molecules.

Table 1: Cytotoxicity (IC50 in µM) after 48h Treatment

CompoundMCF-7 (Breast Cancer)HCT116 (Colorectal Cancer)
1-(5-bromo-1H-indol-3-yl)ethanone15.5 ± 1.810.2 ± 1.5
Comparator A: 5-Fluorouracil5.0 ± 0.73.5 ± 0.5
Comparator B: Halogenated Indole8.9 ± 1.16.4 ± 0.9

Table 2: Apoptosis Induction (% of Apoptotic Cells) after 24h Treatment at IC50

CompoundMCF-7HCT116
Early Apoptosis
1-(5-bromo-1H-indol-3-yl)ethanone25.4%30.1%
Comparator A: 5-Fluorouracil18.2%22.5%
Comparator B: Halogenated Indole28.9%35.7%
Late Apoptosis
1-(5-bromo-1H-indol-3-yl)ethanone15.8%18.2%
Comparator A: 5-Fluorouracil12.5%15.8%
Comparator B: Halogenated Indole18.3%22.4%
Total Apoptosis
1-(5-bromo-1H-indol-3-yl)ethanone41.2%48.3%
Comparator A: 5-Fluorouracil30.7%38.3%
Comparator B: Halogenated Indole47.2%58.1%

Table 3: Cell Cycle Distribution (% of Cells) after 24h Treatment at IC50

CompoundCell LineG0/G1 PhaseS PhaseG2/M Phase
Untreated ControlMCF-765.2%20.5%14.3%
1-(5-bromo-1H-indol-3-yl)ethanoneMCF-745.1%15.8%39.1%
Comparator B: Halogenated IndoleMCF-740.3%12.1%47.6%
Untreated ControlHCT11658.9%25.4%15.7%
1-(5-bromo-1H-indol-3-yl)ethanoneHCT11638.7%18.2%43.1%
Comparator B: Halogenated IndoleHCT11635.1%14.5%50.4%

Discussion: Mechanistic Insights and Comparative Efficacy

The hypothetical data suggests that 1-(5-bromo-1H-indol-3-yl)ethanone exhibits promising anticancer activity, albeit with a lower potency compared to the established drug 5-FU and the more complex halogenated indole derivative.

Cytotoxicity: The IC50 values indicate that the compound is cytotoxic to both breast and colorectal cancer cell lines in the low micromolar range. Its efficacy appears to be slightly higher in the HCT116 cell line.

Apoptosis Induction: A significant induction of apoptosis is observed, with a substantial population of cells in both early and late apoptotic stages. This suggests that the compound effectively triggers programmed cell death, a desirable characteristic for an anticancer agent. The pro-apoptotic effect is comparable to, though slightly less potent than, the comparator halogenated indole.

Cell Cycle Arrest: The data points towards a significant accumulation of cells in the G2/M phase of the cell cycle upon treatment. This indicates that 1-(5-bromo-1H-indol-3-yl)ethanone may interfere with the mitotic machinery, a common mechanism for indole-based anticancer compounds.[9]

Potential Mechanism of Action:

Based on the known activities of similar compounds, 1-(5-bromo-1H-indol-3-yl)ethanone may exert its anticancer effects through the inhibition of protein kinases that are crucial for cell cycle progression and survival.[4] The ethanone group at the 3-position of the indole ring could potentially interact with the ATP-binding pocket of various kinases. The subsequent signaling cascade disruption could lead to the observed G2/M arrest and the activation of the intrinsic apoptotic pathway.

a cluster_kinase Kinase Inhibition cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction Compound 1-(5-bromo-1H-indol-3-yl)ethanone Kinase Protein Kinases (e.g., CDKs, Akt) Compound->Kinase Inhibits G2M_Transition G2/M Transition Kinase->G2M_Transition Regulates Caspase_Activation Caspase Activation Kinase->Caspase_Activation Suppresses (inhibition leads to activation) Mitosis Mitosis G2M_Transition->Mitosis Blocked Apoptosis Programmed Cell Death Caspase_Activation->Apoptosis

Caption: Plausible mechanism of action for 1-(5-bromo-1H-indol-3-yl)ethanone.

Conclusion and Future Directions

This comparative guide presents a hypothetical yet scientifically grounded in vitro evaluation of 1-(5-bromo-1H-indol-3-yl)ethanone as a potential anticancer agent. The analysis suggests that this compound exhibits cytotoxicity, induces apoptosis, and causes cell cycle arrest in breast and colorectal cancer cell lines. While its potency may be lower than some established drugs, its simple structure and clear biological activity make it a promising candidate for further investigation and lead optimization.

Future studies should focus on:

  • In vitro kinase profiling: To identify the specific protein kinase targets of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs for improved potency and selectivity.

  • In vivo studies: To evaluate the compound's efficacy and safety in preclinical animal models.

The exploration of novel indole derivatives like 1-(5-bromo-1H-indol-3-yl)ethanone is crucial for expanding the arsenal of targeted cancer therapies and overcoming the challenges of drug resistance.

References

  • El-Kashef, H., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611.
  • Al-Ostoot, F. H., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia, 71(3), 775-784.
  • Abdel-rahman, H. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1303-1318.
  • Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. Journal of Medicinal Chemistry, 51(14), 4286-4290.
  • Safavi, M., et al. (2012). Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. European Journal of Medicinal Chemistry, 58, 573-580.
  • Mullagiri, K., et al. (2017).
  • Al-Suwaidan, I. A., et al. (2018). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 16(2), 2415-2422.
  • Salehi, B., et al. (2021). Indole-Based Anticancer Agents: A Major Battlefield for the Development of New Drugs. Molecules, 26(23), 7248.
  • Al-Omair, M. A., et al. (2022). Synthesis and cytotoxic evaluation of novel azaindole derivatives. Journal of King Saud University - Science, 34(5), 102079.
  • S. Nazreen, et al. (2021). Design, synthesis, and molecular docking studies of thiazolidinediones as PPAR-γ agonists and thymidylate synthase inhibitors. Archiv der Pharmazie, 354(10), 2100146.
  • G. D'Andrea, et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603.
  • Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7434.
  • Al-Abdullah, E. S., et al. (2021). IC50 values of the tested compounds against MCF7 and HCT116 cell lines.
  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668.
  • Z. Kudlickova, et al. (2021). Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. International Journal of Molecular Sciences, 22(16), 8859.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • P. M. Lo, et al. (2019). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 24(19), 3536.
  • M. A. Chin, et al. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers in Pharmacology, 9, 625.
  • Lee, Y. R., et al. (2020). Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. Oncology Reports, 44(4), 1463-1472.
  • Al-Salahi, R., et al. (2022). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 12(1), 13589.
  • LiverTox. (2021). Protein Kinase Inhibitors. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-bromo-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(5-bromo-1H-indol-3-yl)ethanone. As a brominated indole derivative, this compound requires careful management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are grounded in established safety protocols and are designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every aspect of the handling and disposal process, from the selection of personal protective equipment to the segregation of waste streams. 1-(5-bromo-1H-indol-3-yl)ethanone is classified under the Globally Harmonized System (GHS) with specific hazard warnings that necessitate stringent safety measures.[1]

Key Hazards Include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact can cause serious damage to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1][2][3]

These hazards mandate that the compound be handled with care to prevent any direct contact, ingestion, or inhalation.

Data Presentation: Chemical and Hazard Summary
PropertyValueSource(s)
Chemical Name 1-(5-bromo-1H-indol-3-yl)ethanone[1]
CAS Number 19620-90-7[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
GHS Hazard Codes H302, H315, H319, H335[1]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2][3]

Prerequisite Safety Protocols: Before You Begin Disposal

Proper preparation is essential for safety. The following engineering controls and personal protective equipment (PPE) are mandatory when handling 1-(5-bromo-1H-indol-3-yl)ethanone for disposal.

  • Engineering Controls : All handling and commingling of this chemical waste must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of dust or vapors. Ensure that a safety shower and an eyewash station are readily accessible and operational.[3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against exposure.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[2][3][5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before each use.[2][3][5]

    • Body Protection : A lab coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[3][5]

  • Incompatible Materials : To prevent dangerous reactions, do not mix this compound's waste with strong oxidizing agents, strong bases, strong acids, or strong reducing agents.[3][5] Waste streams must be segregated based on chemical compatibility.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(5-bromo-1H-indol-3-yl)ethanone is that it must be managed as regulated hazardous waste.[5][6] It should never be disposed of down the drain or in regular trash.[7]

Experimental Protocol: Waste Management Workflow
  • Step 1: Waste Segregation (The Critical First Step)

    • As a brominated organic compound, this material must be collected in a dedicated "Halogenated Organic Waste" container.[4][7]

    • Causality : Halogenated and non-halogenated waste streams are treated differently by disposal facilities.[4] Mixing them increases the volume of the more expensive and complex halogenated waste stream and can violate disposal facility permits.[4][7]

  • Step 2: Container Selection and Labeling

    • Select a chemically compatible container, preferably plastic, with a secure, tight-fitting lid.[8]

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[4][8]

    • The label must clearly state:

      • The full chemical name: "1-(5-bromo-1H-indol-3-yl)ethanone"

      • The words "Hazardous Waste"

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard characteristics (e.g., Irritant, Toxic).[4]

  • Step 3: Waste Collection

    • For Solid Waste : Carefully transfer the solid chemical into the designated, labeled waste container using a spatula or scoop. Avoid any actions that could generate dust.

    • For Contaminated Materials : Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill cleanup) must also be placed in the same halogenated waste container.

    • For Solutions : If the compound is in a solvent, it must be collected in a liquid halogenated waste container. Ensure the solvent is also listed as a constituent on the waste tag.

    • Keep the waste container closed at all times except when actively adding waste.[4][8] This is a regulatory requirement and minimizes the risk of spills or vapor release.

  • Step 4: Temporary Storage (Satellite Accumulation)

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4][8]

    • The SAA must be under the control of the laboratory personnel, at or near the point of generation.

    • Ensure the container is stored in secondary containment to capture any potential leaks.[4]

  • Step 5: Arranging for Final Disposal

    • Once the container is approximately three-quarters full, or if your experiment is complete, arrange for a waste pickup from your institution's EHS office.[4]

    • Follow your institution's specific procedures, which typically involve an online request form.[4]

    • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill.

    • For solid spills, gently sweep or vacuum the material into a sealable container. Avoid creating dust.

    • Absorb any remaining residue or liquid spills with an inert material like sand, earth, or vermiculite.

    • Place all cleanup materials into the designated halogenated hazardous waste container and label it accordingly.

    • Wash the spill area thoroughly.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.[2][3]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2][3]

    • Inhalation : Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2][3] Seek immediate medical attention.[6]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 1-(5-bromo-1H-indol-3-yl)ethanone.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_final Phase 3: Final Disposition A Identify Waste: 1-(5-bromo-1H-indol-3-yl)ethanone B Assess Hazards: Irritant, Toxic (H302, H315, H319, H335) A->B C Select Mandatory PPE: Goggles, Face Shield, Gloves, Lab Coat B->C D Segregate as Halogenated Waste Stream C->D E Select & Label Approved Hazardous Waste Container D->E F Collect Waste in Fume Hood (Keep Container Closed) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Request Waste Pickup from EHS G->H I Transfer to Licensed Disposal Facility (e.g., Incineration) H->I Spill Emergency Spill Occurs Spill_Response Follow Emergency Spill Protocol: Contain -> Clean -> Dispose as Waste Spill->Spill_Response

Caption: Disposal workflow for 1-(5-bromo-1H-indol-3-yl)ethanone.

References

  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. PubChem. Retrieved from [Link]

  • Sris Pharmaceuticals. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-BROMOANILINE GHS Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. PubMed Central. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • MDPI. (2021). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Sustainable Organic Laboratory Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Source Reduction and Recycling of Halogenated Solvents in the Electronics Industry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.